molecular formula C11H11NO3 B1305656 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid CAS No. 77519-55-2

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1305656
CAS No.: 77519-55-2
M. Wt: 205.21 g/mol
InChI Key: UOQRZCNCICUPJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with an appropriate amine, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process often includes steps like solvent extraction, crystallization, and purification to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQRZCNCICUPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385489
Record name 2-oxo-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77519-55-2
Record name 2-oxo-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77519-55-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 M sodium hydroxide aqueous solution was added at room temperature to a methanol solution of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (Wako Pure Chemical Industries (Wako), Japan) and stirred for 13Hours. The reaction solution was acidified by adding 1 M hydrochloric acid, and the thus precipitated solid was collected by filtration and dried to obtain 2-oxo-4-phenylpyrrolidine-3-carboxylic acid. FP: 206.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid
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2-Oxo-4-phenylpyrrolidine-3-carboxylic acid
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Reactant of Route 6
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid
Customer
Q & A

Q1: How does AC-264613 interact with PAR2 and what are the downstream effects?

A1: While the precise molecular mechanism of interaction remains unclear, AC-264613 acts as an agonist of PAR2. [, ] This means it binds to the receptor and activates it, triggering downstream signaling pathways. The research demonstrates that AC-264613 leads to several effects, including:

  • Stimulation of cellular proliferation [, ]
  • Increased phosphatidylinositol hydrolysis [, ]
  • Mobilization of intracellular calcium (Ca2+) []
  • Internalization of PAR2 receptors []
  • Induction of thermal hyperalgesia and edema in rats [] - This effect was found to be mediated by tachykinin 1 and transient receptor potential vanilloid 1 receptors.

Q2: How does the structure of AC-264613 affect its activity compared to peptide agonists of PAR2?

A2: Research suggests that AC-264613 and other small-molecule agonists like AC-55541 might interact with PAR2 differently compared to peptide agonists like SLIGRL. [] This is supported by the following findings:

  • Mutations of charged residues within ECL2, known to be crucial for peptide agonist binding, did not significantly affect the activation of PAR2 by AC-264613 or AC-55541. []

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